N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 58479-91-7
VCID: VC11021141
InChI: InChI=1S/C13H17IN2O/c14-11-5-4-6-12(9-11)15-13(17)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17)
SMILES: C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)I
Molecular Formula: C13H17IN2O
Molecular Weight: 344.19 g/mol

N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide

CAS No.: 58479-91-7

Cat. No.: VC11021141

Molecular Formula: C13H17IN2O

Molecular Weight: 344.19 g/mol

* For research use only. Not for human or veterinary use.

N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide - 58479-91-7

Specification

CAS No. 58479-91-7
Molecular Formula C13H17IN2O
Molecular Weight 344.19 g/mol
IUPAC Name N-(3-iodophenyl)-2-piperidin-1-ylacetamide
Standard InChI InChI=1S/C13H17IN2O/c14-11-5-4-6-12(9-11)15-13(17)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17)
Standard InChI Key POANHIHDLGVYST-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)I
Canonical SMILES C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)I

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

N-(3-Iodophenyl)-2-(piperidin-1-yl)acetamide consists of three key components:

  • Piperidine ring: A six-membered amine ring contributing to lipophilicity and potential central nervous system (CNS) activity.

  • Acetamide backbone: Provides hydrogen-bonding capability, enhancing solubility and target binding.

  • 3-Iodophenyl group: Introduces halogenated aromaticity, enabling potential radiolabeling applications .

Key physicochemical properties include:

PropertyValue
Molecular FormulaC13H17IN2O\text{C}_{13}\text{H}_{17}\text{IN}_2\text{O}
Molecular Weight344.19 g/mol
IUPAC NameN-(3-iodophenyl)-2-piperidin-1-ylacetamide
SMILESC1CCN(CC1)CC(=O)NC2=CC(=CC=C2)I

Experimental data on melting point, boiling point, and solubility remain unreported, though computational models predict moderate lipophilicity (logP2.1\log P \approx 2.1) due to the iodine and piperidine groups.

Spectroscopic Characterization

While nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this specific compound are unavailable, analogous piperidine-acetamide derivatives exhibit characteristic signals:

  • 1H^1\text{H}-NMR: Piperidine protons resonate at δ1.42.8\delta 1.4–2.8 ppm, while the acetamide NH appears as a broad singlet near δ7.58.0\delta 7.5–8.0 ppm.

  • 13C^{13}\text{C}-NMR: The carbonyl carbon (C=O\text{C=O}) typically appears at δ165170\delta 165–170 ppm .

Synthetic Approaches

General Methodology

The synthesis of N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide likely involves a two-step process:

  • Formation of 2-(piperidin-1-yl)acetic acid: Piperidine reacts with chloroacetic acid under basic conditions to yield the intermediate.

  • Amide coupling: Condensation of 2-(piperidin-1-yl)acetic acid with 3-iodoaniline using coupling agents like N,NN,N'-dicyclohexylcarbodiimide (DCC) or 11-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

A representative reaction scheme is:

Piperidine+ClCH2COOH2-(Piperidin-1-yl)acetic acid2-(Piperidin-1-yl)acetic acid+3-IodoanilineEDCN-(3-Iodophenyl)-2-(piperidin-1-yl)acetamide\text{Piperidine} + \text{ClCH}_2\text{COOH} \rightarrow \text{2-(Piperidin-1-yl)acetic acid} \\ \text{2-(Piperidin-1-yl)acetic acid} + \text{3-Iodoaniline} \xrightarrow{\text{EDC}} \text{N-(3-Iodophenyl)-2-(piperidin-1-yl)acetamide}

Optimization Challenges

  • Iodine stability: The 3-iodophenyl group may undergo dehalogenation under harsh conditions, necessitating mild reaction temperatures (<80°C).

  • Purification: Column chromatography on silica gel or aluminum oxide is recommended to isolate the product .

Future Research Directions

  • Biological screening: Evaluate affinity for neurological targets (e.g., NMDA receptors, serotonin transporters).

  • Radiolabeling studies: Assess pharmacokinetics and biodistribution in preclinical models.

  • Derivatization: Synthesize analogs with improved bioavailability or target selectivity .

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